molecular formula C16H24N2O5S B4842560 N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE

N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B4842560
M. Wt: 356.4 g/mol
InChI Key: RSMXWHGVVJDJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, and a phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE typically involves the reaction of 4-(morpholine-4-sulfonyl)phenylamine with 2-methoxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfonyl group and morpholine ring play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-22-11-8-17-16(19)7-4-14-2-5-15(6-3-14)24(20,21)18-9-12-23-13-10-18/h2-3,5-6H,4,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMXWHGVVJDJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 6
N-(2-METHOXYETHYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.